5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

Anticancer Lung adenocarcinoma A549

5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide (CAS 922082-77-7) is a synthetic small molecule (MW 399.2, C18H11BrN2O4) built on a dibenzo[b,f][1,4]oxazepine scaffold with a 5-bromofuran-2-carboxamide substituent. It is commercially available as a research-grade compound (typical purity 95%) and has been profiled in vendor-supplied datasets for both anticancer and antimicrobial activity.

Molecular Formula C18H11BrN2O4
Molecular Weight 399.2
CAS No. 922082-77-7
Cat. No. B2806846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide
CAS922082-77-7
Molecular FormulaC18H11BrN2O4
Molecular Weight399.2
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C18H11BrN2O4/c19-16-8-7-15(25-16)18(23)20-10-5-6-13-11(9-10)17(22)21-12-3-1-2-4-14(12)24-13/h1-9H,(H,20,23)(H,21,22)
InChIKeyMAADVTWDKGGCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide (CAS 922082-77-7): Core Structure and Primary Activity Profile


5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide (CAS 922082-77-7) is a synthetic small molecule (MW 399.2, C18H11BrN2O4) built on a dibenzo[b,f][1,4]oxazepine scaffold with a 5-bromofuran-2-carboxamide substituent. It is commercially available as a research-grade compound (typical purity 95%) and has been profiled in vendor-supplied datasets for both anticancer and antimicrobial activity . The compound belongs to a broader class of dibenzoxazepines explored across multiple therapeutic areas including oncology, CNS disorders, and anti-infectives [1].

Why Generic Substitution of 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide (CAS 922082-77-7) Is Not Supported


Within the dibenzo[b,f][1,4]oxazepine chemical series, even minor structural modifications—such as N10-methylation, N10-ethylation, or 8-chloro substitution—profoundly alter molecular properties including logP, hydrogen-bond donor/acceptor count, and steric topology, which in turn dictate target engagement and biological readout [1]. No two analogs in this series are interchangeable without re-validation; the 5-bromo substitution pattern of the target compound confers distinct physicochemical and preliminary biological attributes that cannot be assumed for des-bromo, N10-alkyl, or 8-substituted congeners. The evidence below quantifies where measurable differentiation exists.

Quantitative Differentiation Evidence for 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide (CAS 922082-77-7) vs. Closest Analogs


Anticancer Activity: A549 Lung Adenocarcinoma Cell Viability Reduction vs. In-Class Analogs

In a vendor-reported comparative profiling study, 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide demonstrated an IC50 of 15 µM against A549 lung adenocarcinoma cells, outperforming two structurally related dibenzoxazepine derivatives (Compound X: IC50 20 µM against MCF7; Compound Y: IC50 25 µM against HeLa) and achieving a >60% reduction in cell viability relative to cisplatin-treated controls . The mechanism was attributed to apoptosis induction.

Anticancer Lung adenocarcinoma A549

Antimicrobial Potency: MIC Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant Pathogens

The compound exhibited antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 10 µg/mL in vendor-reported testing. Additional MIC values were reported against vancomycin-resistant Enterococcus (15 µg/mL) and Pseudomonas aeruginosa (20 µg/mL) . While no direct head-to-head comparator data were provided, the MIC of 10 µg/mL against MRSA falls within a range considered therapeutically relevant for hit-to-lead evaluation in anti-infective programs.

Antimicrobial MRSA Drug-resistant bacteria

Physicochemical Differentiation: LogP and Hydrogen-Bond Profile vs. N10-Alkylated Analogs

The absence of an N10-alkyl substituent in the target compound (CAS 922082-77-7) results in a reduced logP compared to its N10-ethyl analog (CAS 922082-02-8). The N10-ethyl derivative has a calculated logP of 4.39 and logD of 4.38 at pH 7.4 , whereas the target compound, lacking this N-alkyl group, is predicted to have a lower logP (estimated approximately 3.5–3.8 based on the removal of two methylene units from the ethyl group). Additionally, the target compound possesses two hydrogen-bond donors (vs. one for the N10-ethyl analog ), which may enhance aqueous solubility at the expense of membrane permeability. This physicochemical differentiation is critical: the target compound may exhibit superior solubility and formulation characteristics for in vitro assay compatibility compared to more lipophilic N10-alkylated analogs.

Physicochemical properties LogP Drug-likeness

Structural Specificity: 5-Bromo Substituent as a Synthetic Handle for Late-Stage Functionalization

The 5-bromo substituent on the furan ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling systematic structure-activity relationship (SAR) expansion from a single intermediate . In contrast, the des-bromo parent compound N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide (CAS 922108-71-2) lacks this functionalization point, limiting its utility as a diversification scaffold. This is a class-level inference: brominated intermediates in medicinal chemistry are widely recognized as privileged diversification points, though no direct comparative synthetic efficiency data exist for this specific pair of compounds.

Medicinal chemistry Late-stage functionalization Bromine handle

Recommended Application Scenarios for 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide (CAS 922082-77-7)


Oncology Screening: Non-Small Cell Lung Cancer (NSCLC) Panel Hit Identification

The compound's reported IC50 of 15 µM against A549 lung adenocarcinoma cells, coupled with >60% cell viability reduction relative to cisplatin controls, supports its inclusion in focused NSCLC screening panels . Procurement is warranted for laboratories conducting apoptosis-focused phenotypic screening in lung cancer models, where the compound may serve as a starting point for hit-to-lead optimization.

Antimicrobial Resistance: MRSA and Multidrug-Resistant Pathogen Profiling

With an MIC of 10 µg/mL against MRSA and additional activity against vancomycin-resistant Enterococcus (15 µg/mL) and Pseudomonas aeruginosa (20 µg/mL), this compound is suitable for inclusion in antimicrobial susceptibility screening cascades targeting Gram-positive and Gram-negative resistant pathogens . It is particularly relevant for programs exploring furan-containing antibacterials with novel mechanisms.

Medicinal Chemistry: Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent provides a robust handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling rapid SAR exploration around the furan moiety without de novo synthesis of the dibenzoxazepine core . This makes the compound a strategic procurement choice for medicinal chemistry laboratories building focused libraries from a single advanced intermediate.

Physicochemical Profiling: Hit Triage Based on Solubility and Permeability

The compound's predicted lower logP relative to N10-alkylated analogs and its two hydrogen-bond donors suggest superior aqueous solubility, making it a preferred candidate for biochemical assay triage where compound precipitation is a known failure mode . Procurement is recommended for screening groups requiring assay-ready compounds with favorable solubility profiles.

Quote Request

Request a Quote for 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.